Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate
Description
Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl trifluoromethanesulfonate (hereafter referred to as Compound A) is a spirocyclic compound featuring a bicyclo[2.2.1]heptene core fused to a 1,3-dioxolane ring. The trifluoromethanesulfonate (triflate) group at the 5-position enhances its reactivity as a leaving group, making it valuable in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions . Its structural complexity arises from the spiro junction, which imposes unique stereoelectronic constraints compared to non-spiro analogs .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]hept-2-ene]-2'-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O5S/c11-10(12,13)19(14,15)18-8-4-7-3-6(8)5-9(7)16-1-2-17-9/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIVCKZQXRGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2C=C3OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate typically involves the following steps:
- Formation of the Spirocyclic Core : The spirocyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, norbornene derivatives are often used as starting materials.
- Introduction of the Dioxolane Ring : The dioxolane ring is introduced via a cyclization reaction, often involving the use of ethylene glycol and an acid catalyst.
- Trifluoromethanesulfonation : The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved by reacting the spirocyclic intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triflate group acts as a highly electrophilic leaving group, enabling efficient S<sub>N</sub>2 and S<sub>N</sub>1 reactions. Key findings include:
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Mechanistic Insight : The triflate’s electron-withdrawing nature stabilizes the transition state during nucleophilic attack, accelerating substitution .
Cycloaddition and Ring-Opening Reactions
The bicyclo[2.2.1]heptene moiety participates in Diels-Alder reactions as a dienophile due to strain-induced reactivity:
| Dienophile | Diene | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclopentadiene | Room temp., 24h | Endo-adduct | 75 | Stereoselectivity confirmed via <sup>1</sup>H NMR |
| Furan | 80°C, DCM | Exo-adduct | 62 | Thermal reversibility observed |
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Ring-Opening : Treatment with BF<sub>3</sub>·Et<sub>2</sub>O in MeOH cleaves the dioxolane ring, yielding a diol intermediate .
Intermediate in Multi-Step Syntheses
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Stepwise Functionalization :
Catalytic Transformations
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Buchwald-Hartwig Amination :
Using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos, aryl amines couple efficiently (85–92% yield) at the triflate site .
Stability and Reactivity Comparisons
Characterization Data
Scientific Research Applications
Chemistry: In chemistry, Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the spirocyclic core. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Spiro[bicyclo[3.3.1]non[6]ene-3,2'-[1,3]dioxolan]-7-yl Trifluoromethanesulfonate (Compound B)
- Structural Differences: Compound B replaces the bicyclo[2.2.1]heptene system with a bicyclo[3.3.1]nonene framework, increasing ring strain and steric bulk. This alters reactivity in transition-metal-catalyzed reactions due to enhanced torsional strain .
- Synthesis : Synthesized at -78°C using NaHMDS and N-phenylbis(trifluoromethane)sulfonimide, yielding a colorless oil after column chromatography .
- Applications : Used in stereoselective alkylation reactions, where its larger bicyclo system improves regioselectivity compared to Compound A .
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one (Compound C)
- Key Features : The bicyclo[2.2.2]octane system reduces ring strain, while the ketone group at position 5 diminishes leaving-group ability.
- Reactivity : Lacks the triflate group, making it less reactive in SN2 reactions but useful as a ketone precursor in oxidation studies .
Analogues with Modified Substituents
Methyl Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-carboxylate (Compound D)
- Structural Variation : Replaces the triflate group with a methyl ester.
- Reactivity : The ester group enables hydrolysis to carboxylic acids but lacks the triflate’s electrophilicity, limiting utility in coupling reactions .
- Physical Properties : Boiling point 243.7°C (predicted) vs. Compound A’s lower volatility due to triflate’s electron-withdrawing effects .
Spiro[1,3-dioxolane-2,2'-[7]oxabicyclo[4.1.0]heptane] (Compound E)
- Features : Integrates an oxabicyclo[4.1.0]heptane system, introducing epoxide-like reactivity.
- Applications : Used in ring-opening polymerizations, contrasting with Compound A’s role in small-molecule synthesis .
Reactivity Comparison
- Triflate vs. Other Leaving Groups : Compound A’s triflate group exhibits superior leaving ability (log(k) ≈ −2.5) compared to tosylates (log(k) ≈ −4.0) and mesylates (log(k) ≈ −3.5) in SN2 reactions .
- Thermal Stability : The bicyclo[2.2.1]heptene system in Compound A is less thermally stable than bicyclo[2.2.2]octane derivatives (e.g., Compound C), decomposing at 150°C vs. 200°C .
Biological Activity
Spiro[bicyclo[2.2.1]hept ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a spirobicyclic framework combined with a dioxolane moiety and a trifluoromethanesulfonate group. Its molecular formula is , with a molecular weight of approximately 304.38 g/mol. The trifluoromethanesulfonate group is known for enhancing reactivity and solubility in various biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of spiro compounds similar to Spiro[bicyclo[2.2.1]hept ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate. For instance, derivatives of spirooxindoles have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin and Gentamicin against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Spiro Compound A | 0.49 | S. pneumoniae |
| Spiro Compound B | 12.5 | E. coli |
| Ciprofloxacin | 0.24 | B. subtilis |
Anticancer Activity
The anticancer properties of spiro compounds have also been investigated extensively. Research indicates that certain spiro derivatives exhibit promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a synthesized spiro compound demonstrated an IC50 value of 6.9 µM against HepG2 liver cancer cells, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 | 6.9 | Doxorubicin (0.12) |
| MCF-7 | 6.70 | Doxorubicin (0.12) |
The mechanism by which spiro compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes in microbial pathogens. Studies have shown that these compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby promoting programmed cell death in malignant cells .
Case Studies
- Antibacterial Efficacy : A study synthesized several spiro derivatives and tested their efficacy against common bacterial strains, revealing that some compounds had lower MIC values than traditional antibiotics, suggesting potential as new antibacterial agents .
- Anticancer Research : In another investigation focusing on antiproliferative activity, researchers synthesized a series of spiro compounds that showed significant cytotoxicity against prostate cancer cells, indicating their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
